

# HEI3090: A Novel P2RX7 Activator as a Potent Immunotherapy Adjuvant

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## Compound of Interest

Compound Name: HEI3090

Cat. No.: B15612586

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## A Comparative Analysis Against Traditional and Modern Adjuvants

In the landscape of immunotherapy, the choice of adjuvant is critical in shaping the magnitude and quality of the desired immune response. This guide provides a comparative overview of **HEI3090**, a novel small-molecule activator of the purinergic P2RX7 receptor, against established and emerging immunotherapy adjuvants. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, supporting experimental data, and methodologies to aid in the informed selection of adjuvants for preclinical and clinical development.

## Introduction to HEI3090

**HEI3090** is a chemical positive modulator of the P2RX7 receptor.<sup>[1][2][3]</sup> Its mechanism of action centers on enhancing the activity of the P2RX7 receptor, an ATP-gated ion channel expressed on various immune cells, including dendritic cells (DCs).<sup>[1][2][3][4]</sup> Activation of P2RX7 by **HEI3090** in the presence of ATP triggers a signaling cascade that results in the production of pro-inflammatory cytokines, most notably Interleukin-18 (IL-18).<sup>[1][2][3][5]</sup> This, in turn, stimulates Natural Killer (NK) cells and CD4+ T cells to produce Interferon-gamma (IFN- $\gamma$ ), a key cytokine in cell-mediated immunity.<sup>[1][2][3][5]</sup> This unique mechanism of action positions **HEI3090** as a promising adjuvant for therapies requiring a robust Th1-biased and cytotoxic T-lymphocyte (CTL) response, particularly in the context of cancer immunotherapy.

## Comparative Analysis of Immunotherapy Adjuvants

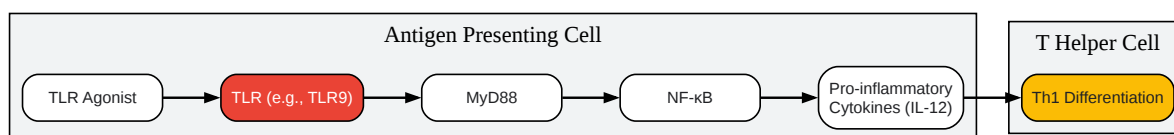
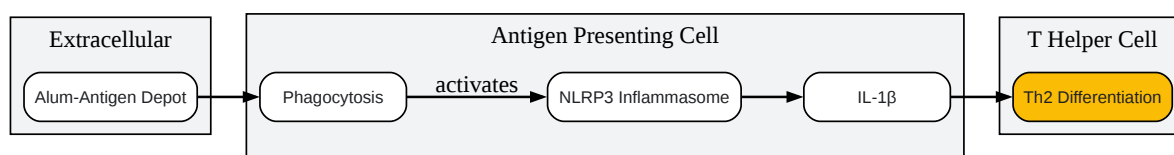
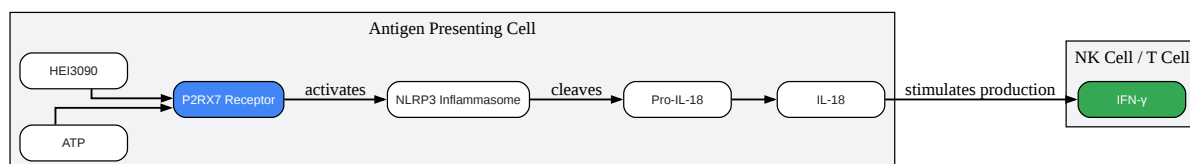
The following sections compare **HEI3090** with other widely used or investigated immunotherapy adjuvants, including aluminum salts (Alum), Toll-like receptor (TLR) agonists, and Stimulator of Interferon Genes (STING) agonists.

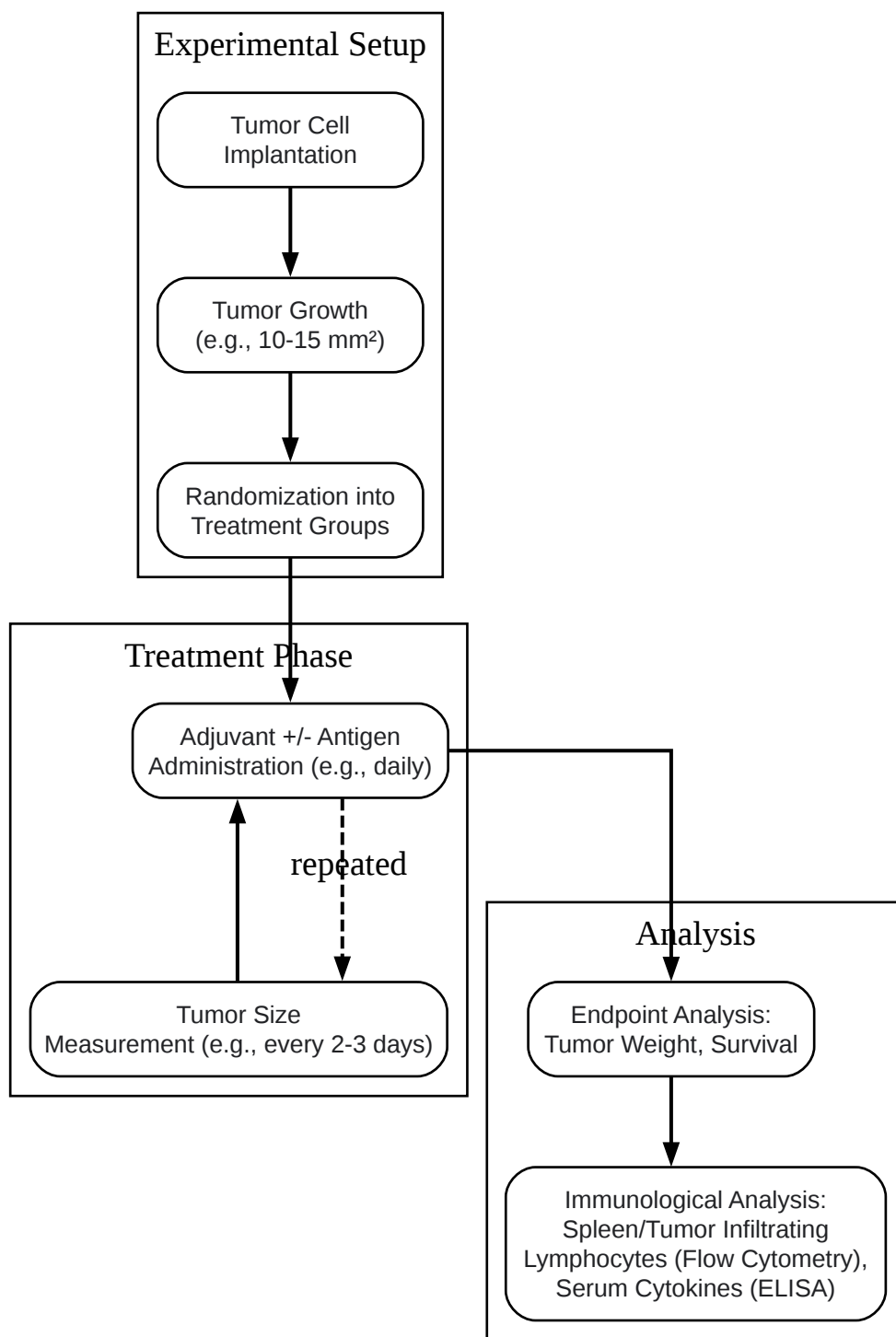
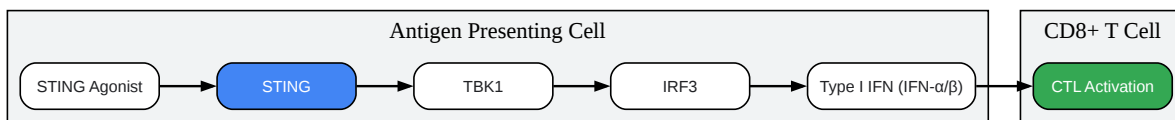
## Mechanism of Action

Adjuvant Class	Primary Cellular Target(s)	Key Signaling Pathway(s)	Predominant Immune Response
HEI3090	Dendritic Cells, Macrophages	P2RX7 activation, NLRP3 inflammasome, IL-18 production	Th1-biased, CTL response
Aluminum Salts (Alum)	Antigen Presenting Cells (APCs)	NLRP3 inflammasome, Depot formation	Th2-biased, strong humoral immunity[6][7][8][9]
TLR Agonists (e.g., CpG, MPLA)	Dendritic Cells, Macrophages, B cells	MyD88-dependent and/or TRIF-dependent pathways	Th1-biased (TLR9, TLR4) or mixed Th1/Th2[10][11][12][13]
STING Agonists (e.g., cGAMP)	Dendritic Cells, Macrophages	STING-TBK1-IRF3 pathway	Strong Type I IFN response, CTL activation[14][15][16][17]

## Signaling Pathway Diagrams

Below are simplified diagrams illustrating the core signaling pathways activated by each adjuvant class.





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